molecular formula C17H15F3N2O4 B11519478 Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate

Cat. No.: B11519478
M. Wt: 368.31 g/mol
InChI Key: SBAJEKRMOWLFFB-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate: is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate with phenyl isocyanate under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate is studied for its potential biological activity. It may be used in the development of new drugs or as a probe to study biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may impart specific pharmacological properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
  • ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid

Comparison: Compared to similar compounds, Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenylcarbamoyl)amino]phenyl}propanoate is unique due to the presence of the phenylcarbamoyl group. This additional functional group can impart different chemical and biological properties, making it more versatile for various applications .

Properties

Molecular Formula

C17H15F3N2O4

Molecular Weight

368.31 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(phenylcarbamoylamino)phenyl]propanoate

InChI

InChI=1S/C17H15F3N2O4/c1-26-14(23)16(25,17(18,19)20)11-7-9-13(10-8-11)22-15(24)21-12-5-3-2-4-6-12/h2-10,25H,1H3,(H2,21,22,24)

InChI Key

SBAJEKRMOWLFFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

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